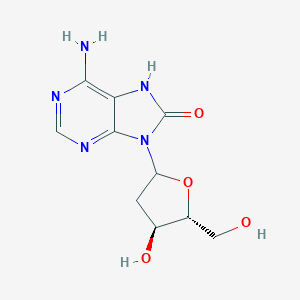

8-Oxo-2'-deoxyadenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Oxo-2’-deoxyadenosine is an oxidized derivative of 2’-deoxyadenosine, one of the four nucleosides that make up DNA. This compound is formed as a result of oxidative stress, where reactive oxygen species attack the adenine base in DNA, leading to the formation of 8-oxo-2’-deoxyadenosine. It is considered a biomarker for oxidative DNA damage and has been implicated in various diseases, including cancer and neurodegenerative disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-oxo-2’-deoxyadenosine typically involves the oxidation of 2’-deoxyadenosine. One common method is the use of Fenton’s reagent, which consists of hydrogen peroxide and ferrous iron. This reagent generates hydroxyl radicals that oxidize 2’-deoxyadenosine to form 8-oxo-2’-deoxyadenosine .

Industrial Production Methods: Industrial production of 8-oxo-2’-deoxyadenosine is less common due to its specific use in research rather than large-scale applications. the synthesis can be scaled up using controlled oxidation processes involving Fenton’s reagent or other oxidizing agents under optimized conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Formation via Oxidative Damage

8-oxo-dA arises primarily from the oxidation of deoxyadenosine in DNA by reactive oxygen species (ROS), such as hydroxyl radicals (- OH) or singlet oxygen. Key pathways include:

-

Radical-mediated oxidation : The C8 position of adenine is attacked by ROS, forming 8-hydroxy-2'-deoxyadenosine, which tautomerizes to 8-oxo-dA .

-

Secondary oxidation : During redox cycling of environmental toxins (e.g., benzo[a]pyrene-7,8-dione), ROS generation amplifies oxidative damage to DNA bases .

Factors influencing formation :

-

Mitochondrial DNA (mtDNA) is more susceptible due to proximity to ROS-producing electron transport chains .

-

Purine-rich sequences and clustered oxidative lesions increase vulnerability .

Structural and Functional Impact on DNA

8-oxo-dA disrupts DNA’s helical structure and base-pairing fidelity:

-

Base mispairing : The lesion adopts a syn conformation, pairing with guanine instead of thymine during replication, potentially leading to A > G mutations .

-

Epigenetic modulation : 8-oxo-dA in promoter regions correlates with altered DNA methylation patterns, affecting gene expression in chronic oxidative stress conditions .

Comparative stability :

| Property | 8-oxo-dA vs. 8-oxo-dG | Source |

|---|---|---|

| Abundance in mtDNA | ~10-fold lower than 8-oxo-dG | |

| Repair efficiency | Less efficiently repaired |

Repair Mechanisms

8-oxo-dA is primarily repaired via base excision repair (BER) , though details remain less characterized than for 8-oxo-dG:

-

Enzymatic recognition : Putative glycosylases (e.g., NEIL1) may initiate excision, but specific pathways are under investigation .

-

Co-repair factors : Human apurinic endonuclease (hApe) facilitates strand cleavage post-excision .

Challenges in repair :

-

Clustered lesions (e.g., near 8-oxo-dG) hinder repair machinery, increasing mutagenic risk .

-

Mitochondrial repair capacity is limited compared to nuclear DNA .

Analytical Methods and Quantification

Accurate measurement of 8-oxo-dA requires stringent protocols to prevent artifactual oxidation:

Key methodologies:

| Method | Sensitivity (LOQ) | Application | Source |

|---|---|---|---|

| LC-MS/MS with isotope dilution | 0.02 fmol (8-oxo-dA) | Quantification in retinal DNA | |

| Immunoaffinity purification | 0.1–0.2 adducts/10^6 bases | Cellular DNA analysis |

Notable findings :

-

mtDNA damage : 8-oxo-dA levels in AMD patients’ retinal mtDNA averaged 17 adducts/10^6 bases vs. 11 in controls .

-

Artifact prevention : Cold DNAzol and Chelex-treated buffers reduce oxidation during isolation .

Biological and Mutagenic Consequences

-

Cancer risk : Elevated 8-oxo-dA in prediabetes and hepatocellular carcinoma models suggests its role in early carcinogenesis .

-

Disease biomarkers : Urinary 8-oxo-dA levels correlate with oxidative stress in metabolic disorders .

Mutation spectrum :

| Lesion | Common Mutation | Associated Cancers |

|---|---|---|

| 8-oxo-dA | A > G | Liver, colorectal |

Aplicaciones Científicas De Investigación

Biomarker for Oxidative Stress

8-Oxo-dA serves as a reliable biomarker for oxidative stress due to its formation during oxidative damage to DNA. Elevated levels of 8-oxo-dA have been associated with various pathological conditions, including:

- Diabetes : Studies have shown that individuals with prediabetes and type 2 diabetes mellitus (T2DM) exhibit significantly higher urinary levels of 8-oxo-dA compared to healthy controls. This suggests that oxidative stress may precede the onset of these conditions, making 8-oxo-dA a potential early marker for metabolic disorders .

- Cancer : Research indicates a correlation between increased urinary excretion of 8-oxo-dA and the risk of breast cancer. In a case-control study involving postmenopausal women, a borderline significant association was observed between 8-oxo-dA levels and breast cancer incidence, particularly for estrogen receptor-positive cases . This highlights the potential of 8-oxo-dA as a biomarker for cancer risk assessment.

Role in Disease Mechanisms

The accumulation of 8-oxo-dA in DNA can lead to mutations and genomic instability, contributing to the development of various diseases:

- Cancer Mutagenesis : 8-Oxo-dA is known to mispair during DNA replication, leading to A:C transversions, which are common mutations found in cancers. Understanding the mutagenic potential of 8-oxo-dA can provide insights into cancer biology and the mechanisms underlying tumorigenesis .

- Age-related Diseases : The presence of oxidative DNA lesions like 8-oxo-dA is linked to age-related conditions such as age-related macular degeneration (AMD). Elevated levels of 8-oxo-dA have been detected in retinal pigment epithelium (RPE) cells from AMD patients, suggesting its role in the pathophysiology of this degenerative disease .

Analytical Techniques for Measurement

The accurate measurement of 8-oxo-dA is crucial for its application as a biomarker. Several advanced analytical techniques have been developed:

| Method | Description | Sensitivity |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Utilizes electrochemical detection to quantify 8-oxo-dA levels in biological samples. | Detects low concentrations |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Allows simultaneous measurement of multiple oxidative DNA lesions, including 8-oxo-dA and 8-oxo-dG. | High specificity and sensitivity |

| Sodium Iodide Method | A DNA isolation technique that minimizes oxidative damage during sample preparation. | Reduces artifact formation |

These methods enhance the reliability of data regarding oxidative stress markers, facilitating their use in clinical and research settings.

Therapeutic Implications

Understanding the role of 8-oxo-dA in disease processes opens avenues for therapeutic interventions:

- Antioxidant Therapies : Strategies aimed at reducing oxidative stress may help mitigate the formation of 8-oxo-dA and other lesions. Compounds that scavenge reactive oxygen species could potentially lower the incidence of oxidative damage-related diseases.

- Targeted Cancer Treatments : By elucidating the pathways involved in the mutagenesis caused by 8-oxo-dA, researchers can develop targeted therapies that address specific mutations arising from oxidative damage.

Mecanismo De Acción

The primary mechanism by which 8-oxo-2’-deoxyadenosine exerts its effects is through the induction of mutations during DNA replication. The oxidized base can mispair with cytosine or adenine, leading to transversion mutations. This mispairing can result in genomic instability and contribute to the development of diseases such as cancer .

Molecular Targets and Pathways:

DNA Polymerases: These enzymes can incorporate 8-oxo-2’-deoxyadenosine into DNA, leading to mutations.

Base Excision Repair Pathway: This pathway recognizes and repairs oxidative DNA damage, including 8-oxo-2’-deoxyadenosine.

Comparación Con Compuestos Similares

8-Oxo-2’-deoxyguanosine: Another oxidized nucleoside that serves as a biomarker for oxidative DNA damage.

8-Oxoguanosine: The ribonucleoside counterpart of 8-oxo-2’-deoxyguanosine, used as a marker for RNA oxidation.

Uniqueness: 8-Oxo-2’-deoxyadenosine is unique in its specific formation from the oxidation of adenine in DNA. While 8-oxo-2’-deoxyguanosine is more commonly studied, 8-oxo-2’-deoxyadenosine provides distinct insights into the oxidative damage of adenine bases and their role in mutagenesis and disease .

Propiedades

Número CAS |

62471-63-0 |

|---|---|

Fórmula molecular |

C10H13N5O4 |

Peso molecular |

267.24 g/mol |

Nombre IUPAC |

6-amino-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |

InChI |

InChI=1S/C10H13N5O4/c11-8-7-9(13-3-12-8)15(10(18)14-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,14,18)(H2,11,12,13)/t4-,5+,6?/m0/s1 |

Clave InChI |

NDWAUKFSFFRGLF-YRZWDFBDSA-N |

SMILES |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

SMILES isomérico |

C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

SMILES canónico |

C1C(C(OC1N2C3=NC=NC(=C3NC2=O)N)CO)O |

Sinónimos |

2’-Deoxy-7,8-dihydro-8-oxo-adenosine; 2’-Deoxy-7,8-dihydroadenosin-8-one; 7,8-Dihydro-8-oxodeoxyadenosine; 8-Oxo-2’-deoxyadenosine; 8-Oxo-2’-deoxydihydroadenosine; 8-Oxo-7,8-dihydro-2’-deoxyadenosine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.